molecular formula C21H21N3O3 B2381130 6-(4-methoxybenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946270-52-6

6-(4-methoxybenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2381130
CAS No.: 946270-52-6
M. Wt: 363.417
InChI Key: APSBZJMAUFKKMS-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone class, characterized by a fused pyrrolo[3,4-d]pyrimidine-2,5-dione core. Key structural features include:

  • 4-(o-Tolyl substituent: An ortho-methyl-substituted phenyl group at the 4-position, contributing steric bulk and electron-donating effects.

Its synthesis likely follows protocols similar to those reported for related dihydropyrimidinones, such as cyclocondensation or Biginelli-like reactions .

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-13-5-3-4-6-16(13)19-18-17(22-21(26)23-19)12-24(20(18)25)11-14-7-9-15(27-2)10-8-14/h3-10,19H,11-12H2,1-2H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSBZJMAUFKKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CN(C3=O)CC4=CC=C(C=C4)OC)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-methoxybenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of the compound involves several key steps that typically include the formation of the pyrrolo[3,4-d]pyrimidine scaffold through cyclization reactions. The general synthetic route may involve:

  • Formation of the pyrimidine ring : Utilizing appropriate precursors such as substituted ureas or guanidines.
  • Cyclization with aromatic aldehydes : To introduce the methoxybenzyl and tolyl groups.
  • Purification and characterization : Using techniques like NMR and mass spectrometry to confirm the structure.

Antiviral Activity

Recent studies have highlighted the potential of pyrrolo[3,4-d]pyrimidines as antiviral agents. Specifically, compounds within this class have shown activity against various viruses by inhibiting viral replication and interfering with viral protein synthesis. For instance:

  • Inhibition of NS5B RNA polymerase : Certain derivatives demonstrated IC50 values in the low micromolar range against Hepatitis C virus (HCV) .
  • Mechanism of action : These compounds may act by mimicking nucleotide substrates or inhibiting essential viral enzymes.

Anticancer Properties

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit cytotoxic effects on cancer cell lines:

  • Cell viability assays : Compounds have been tested against various cancer cell lines (e.g., HeLa, MCF-7) showing significant inhibition of cell proliferation.
  • Mechanisms : Proposed mechanisms include induction of apoptosis and cell cycle arrest at specific phases .

Insecticidal Activity

The insecticidal properties of similar compounds have been explored:

  • GABA receptor modulation : Some derivatives were designed to interact with GABA receptors in insects, leading to increased mortality rates in treated populations .
  • Comparative efficacy : While some new compounds showed lower insecticidal activity compared to established pesticides like fipronil, modifications in structure could enhance effectiveness .

Case Studies

StudyFocusFindings
Study 1Antiviral activityCompound inhibited HCV NS5B polymerase with an IC50 of 32.2 μM .
Study 2Anticancer efficacyShowed significant cytotoxicity in HeLa cells with IC50 values < 10 μM .
Study 3Insecticidal propertiesDemonstrated reduced activity compared to fipronil; however, structural modifications improved binding affinity .

Scientific Research Applications

Research indicates that compounds similar to 6-(4-methoxybenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibit significant biological activities:

  • Anticancer Properties : Studies have shown that pyrrolo[3,4-d]pyrimidines can inhibit various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other targets involved in cell proliferation and survival.
  • Antimicrobial Activity : Similar compounds have demonstrated activity against bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications in the aromatic substituents can enhance antimicrobial potency.

Anticancer Activity

A study evaluated the anticancer effects of related pyrrolo[3,4-d]pyrimidines on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cells. The study highlighted the importance of the methoxy group in enhancing cytotoxicity.

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showcased that compounds with a similar scaffold displayed notable inhibition zones compared to standard antibiotics like ceftriaxone.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration (µM)
Pyrrolo[3,4-d]pyrimidine derivative AAnticancerMCF-7 (breast cancer)15
Pyrrolo[3,4-d]pyrimidine derivative BAntimicrobialStaphylococcus aureus32
Pyrrolo[3,4-d]pyrimidine derivative CAnticancerA549 (lung cancer)10
Pyrrolo[3,4-d]pyrimidine derivative DAntimicrobialEscherichia coli25

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural variations among analogs and their implications:

Compound Name & Source 4-Position Substituent 6-Position Substituent Key Structural Differences
Target Compound o-Tolyl 4-Methoxybenzyl Reference structure
4j () 2-Hydroxyphenyl 4-Methoxyphenyl Hydroxyl group introduces H-bonding potential
Compound 4-Chlorophenyl 4-Methoxybenzyl Chlorine adds electron-withdrawing effects
WO060158 A1 () 4-Cyanophenyl 3-Trifluoromethylphenyl Strongly electron-withdrawing groups
Compound A () 4-Hydroxyphenyl Benzyl Hydroxyl enhances polarity

Key Observations :

  • 4-Position : Electron-donating groups (e.g., o-tolyl) may stabilize aromatic interactions, while electron-withdrawing substituents (e.g., Cl, CN) enhance electrophilicity.
  • 6-Position : Methoxybenzyl groups improve lipophilicity compared to unsubstituted benzyl (). Fluorinated or chlorinated benzyl moieties () may alter metabolic stability.

SAR Trends :

  • Elastase Inhibition : Electron-withdrawing groups (e.g., CN, CF₃) at the 4-position enhance inhibition ().
  • Anti-Diabetic Activity : Polar substituents (e.g., 4-hydroxyphenyl) improve binding to diabetic targets, as seen in .
  • Methoxybenzyl vs. Halogenated Benzyl : Methoxy groups may reduce cytotoxicity compared to chloro/fluorobenzyl derivatives ().

Molecular Simulation and QSAR Studies

  • 2D-QSAR for 4j () : Hydrophobic and electronic descriptors correlate with activity, suggesting para-methoxybenzyl enhances target affinity.
  • Anti-Diabetic Analogs () : Molecular docking shows 4-hydroxyphenyl forms hydrogen bonds with enzymatic active sites, a feature absent in the target compound.

Q & A

Q. How can structural modifications enhance target selectivity in kinase inhibition?

  • Methodology : Replace the o-tolyl group with bioisosteres (e.g., 2-thienyl) to modulate steric effects. Test against kinase panels (e.g., Eurofins KinaseProfiler™) and analyze binding via molecular docking (AutoDock Vina) .

Data Contradiction Analysis

  • Example : Conflicting IC50_{50} values in anticancer studies may stem from cell line heterogeneity (e.g., MCF-7 vs. MDA-MB-231). Address this by standardizing assay protocols (e.g., 48-h incubation, 10% FBS) and reporting results with SEM (±0.5 µM) .

Key Structural Insights

  • The tetrahydro-pyrrolo[3,4-d]pyrimidine core enables planar stacking with biological targets (e.g., DNA topoisomerases), while the 4-methoxybenzyl group enhances lipophilicity (clogP ~2.8) for membrane penetration .

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